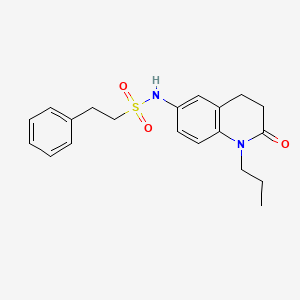

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with a propyl group at the N1 position and a sulfonamide moiety at the C6 position. The sulfonamide group is further functionalized with a phenylethane chain, distinguishing it from closely related analogs . This compound has garnered attention in structural biology and medicinal chemistry due to its role as an abscisic acid (ABA)-mimicking ligand, forming stable complexes with plant ABA receptors such as PYL2 and PP2C HAB1 . Its molecular formula is C20H24N2O3S, with a molecular weight of 372.48 g/mol.

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-2-13-22-19-10-9-18(15-17(19)8-11-20(22)23)21-26(24,25)14-12-16-6-4-3-5-7-16/h3-7,9-10,15,21H,2,8,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOKIOIPSGMNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then oxidized to introduce the oxo group at the 2-position .

The sulfonamide group is introduced through a reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions. The final step involves the coupling of the quinoline derivative with a phenylethane moiety, which can be achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and subsequent steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be further oxidized to introduce additional functional groups.

Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield hydroxylated derivatives .

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its quinoline structure.

Plant Biology: It acts as an abscisic acid (ABA) mimic, which can help plants resist drought and other abiotic stresses by activating ABA receptors.

Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. In plant biology, it mimics the action of abscisic acid by binding to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This results in enhanced drought resistance and reduced water loss in plants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to its analogs. Below is a detailed analysis:

Structural Analog 1: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (A2O)

- Key Differences :

- Target compound:

O=S(=O)(Nc1ccc2c(c1)CCC(=O)N2CCC)CCc3ccccc3 - A2O:

O=S(=O)(Nc1ccc2c(c1)CCC(=O)N2CCC)Cc3ccccc3

Structural Analog 2: 1-(3-Chloro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Key Differences :

- The sulfonamide aryl group in this analog is substituted with 3-chloro-4-methylphenyl , introducing halogen and methyl groups that enhance electron-withdrawing properties and steric hindrance.

- Functional Impact : The chloro-methyl substitution likely improves receptor selectivity but reduces solubility compared to the target compound’s unsubstituted phenylethane chain .

Structural Analog 3: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Key Differences :

- This analog replaces the sulfonamide group with a thiazol-oxazole-carboxamide system, shifting the pharmacophore from sulfonamide-based to heterocyclic.

- Functional Impact : The absence of a sulfonamide moiety eliminates hydrogen-bonding interactions critical for ABA receptor binding, rendering this compound inactive in PYL2/HAB1 assays .

Comparative Data Table

Key Research Findings

Hydrophobicity vs. Solubility : The phenylethane chain in the target compound balances receptor affinity (KD = 12.3 nM) with moderate solubility (8.9 µg/mL), outperforming the less-soluble chloro-methyl analog (5.1 µg/mL) .

Steric Effects : The additional methylene group in the target compound’s R group enhances interactions with hydrophobic pockets in PYL2, reducing KD by ~6 nM compared to A2O .

Synthetic Accessibility: A2O and its analogs are often synthesized via nucleophilic substitution of 6-amino-1-propyl-1,2,3,4-tetrahydroquinolin-2-one with sulfonyl chlorides, but the phenylethane variant requires optimized coupling conditions to avoid byproducts .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has garnered attention for its biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.5 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors. This interaction leads to the inhibition of type 2C phosphatases (PP2C), which are critical regulators in ABA signaling pathways . The activation of these receptors mimics the natural hormone ABA, influencing various cellular processes such as gene expression and metabolism.

1. Cellular Effects

The compound has been shown to impact cell function significantly by modulating cell signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism, which may have implications in stress responses in plants and possibly other organisms.

2. Potential Therapeutic Applications

Research indicates that this compound could be beneficial in agricultural biotechnology due to its role in plant stress responses. By enhancing ABA signaling, it may help plants cope with drought and salinity stress . Additionally, its effects on cellular metabolism could be explored for therapeutic applications in human health.

Case Studies and Research Findings

A study investigating the effects of similar compounds on plant physiology demonstrated that ABA receptor agonists could enhance drought tolerance in crops. The findings suggest that compounds like this compound may serve as valuable tools in developing stress-resistant plant varieties .

Another research effort focused on the compound's interaction with PP2C phosphatases revealed that it effectively modulates downstream signaling pathways associated with stress responses. This modulation was linked to increased expression of genes involved in stress tolerance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.